molecular formula C29H28N4O3 B4621164 3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4621164
M. Wt: 480.6 g/mol
InChI Key: JPUYIQIHDLNEMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.21614077 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry and Properties

Research in synthetic chemistry has explored the synthesis, properties, and reactions of pyridopyrimidine derivatives, including efforts to understand their structural characteristics and reaction mechanisms. Gelling and Wibberley (1969) detailed the synthesis and properties of pyrido[3,4-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones, highlighting the process from 3-aminopyridine-4-carboxylic acids and subsequent reactions to yield pyrido[3,4-d]pyrimidines (Gelling & Wibberley, 1969). Kinoshita et al. (1989) investigated the ring cleavage reaction of 1, 3-Oxazine-2, 4(3H)-dione derivatives with amines, uncovering various reaction products and emphasizing the versatility of pyrimidine derivatives in chemical synthesis (Kinoshita et al., 1989).

Biological and Antitumor Activities

A key area of application for pyridopyrimidine derivatives is in the investigation of biological and antitumor activities. Rauf et al. (2010) prepared 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives, evaluating their in vitro urease inhibition activity. Among these compounds, some exhibited significant activity, highlighting their potential as urease inhibitors (Rauf et al., 2010). Ye et al. (2015) designed and synthesized 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, assessing them for FGFR1 inhibition and cytotoxicity against cancer cell lines. Their work identified compounds with promising antitumor activities, suggesting the potential of these derivatives in cancer therapy (Ye et al., 2015).

Materials Science and Sensing Applications

In materials science, Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, demonstrating their solid-state fluorescence emission and potential as colorimetric pH sensors due to dramatic color changes upon protonation. This work opens avenues for developing novel sensors and logic gates for specific applications (Yan et al., 2017).

Properties

IUPAC Name

5,7-dimethyl-3-[[5-methyl-2-(4-propan-2-ylphenyl)-1,3-oxazol-4-yl]methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c1-17(2)21-11-13-22(14-12-21)27-31-24(20(5)36-27)16-32-28(34)25-18(3)15-19(4)30-26(25)33(29(32)35)23-9-7-6-8-10-23/h6-15,17H,16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUYIQIHDLNEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC4=C(OC(=N4)C5=CC=C(C=C5)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
3-{[2-(4-isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.